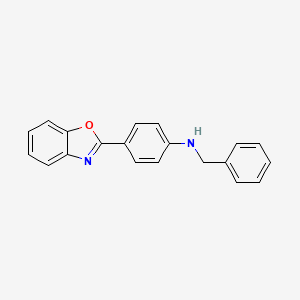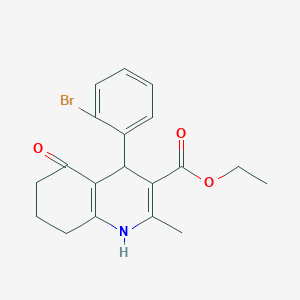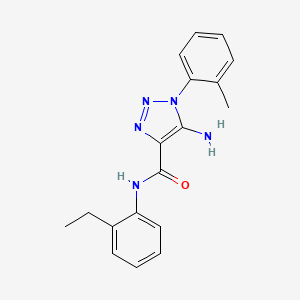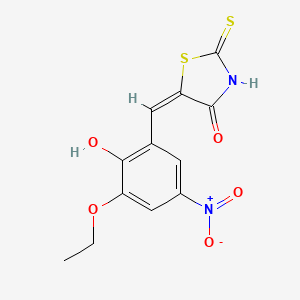
4-(1,3-benzoxazol-2-yl)-N-benzylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzoxazol-2-yl)-N-benzylaniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a heterocyclic compound that contains a benzoxazole ring and a benzyl group. It is synthesized through a multistep process that involves the reaction of aniline with 2-nitrobenzaldehyde, followed by reduction and cyclization. BBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is also stable under various conditions and can be stored for long periods without degradation. However, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. One potential area of research is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline's potential use in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline involves a multistep process that starts with the reaction of aniline with 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves cyclization of the intermediate product to form 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
科学的研究の応用
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have potential applications in the development of organic semiconductors for use in electronic devices.
特性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQMWDZLHYQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzooxazol-2-yl-phenyl)-benzyl-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)

![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)